butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate
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Overview
Description
Butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a complex aromatic system containing bromine, chlorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with butanol to form butyl 4-aminobenzoate. This intermediate is then subjected to a condensation reaction with 3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: A simpler ester of benzoic acid, lacking the complex aromatic substitutions.
Ethyl 4-{[(E)-(methyl(phenyl)amino)methylene]amino}benzoate: A structurally similar compound with different substituents on the aromatic ring.
Uniqueness
Butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of bromine, chlorine, and hydroxyl groups, along with the butyl ester, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21BrClNO3 |
---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
butyl 4-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C20H21BrClNO3/c1-4-5-10-26-20(25)14-6-8-15(9-7-14)23-11-16-12(2)18(22)13(3)17(21)19(16)24/h6-9,11,24H,4-5,10H2,1-3H3 |
InChI Key |
SEXGOCANYDLYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C |
Origin of Product |
United States |
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